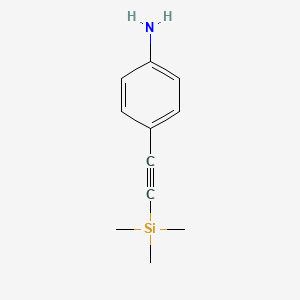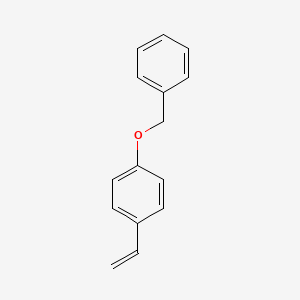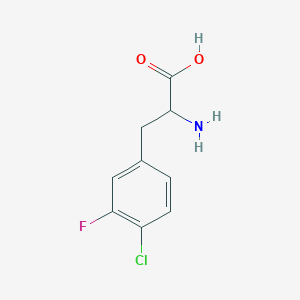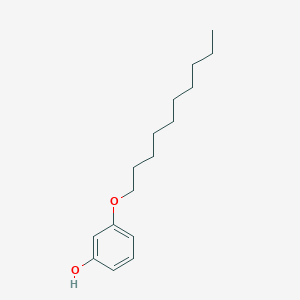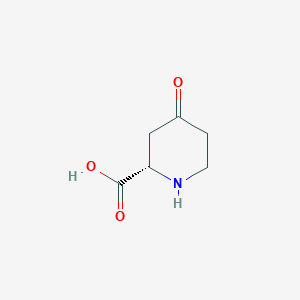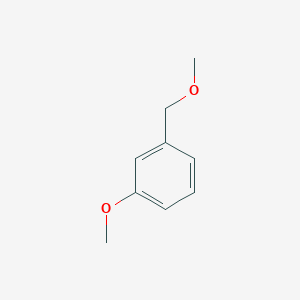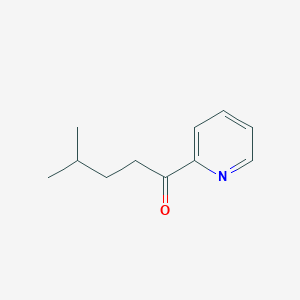
3-Methylbutyl 2-pyridyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known by other names such as 4-methyl-1-(2-pyridyl)-1-pentanone and 4-Methyl-1-(2-pyridinyl)-1-pentanone .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including 3-Methylbutyl 2-pyridyl ketone, has been achieved through various methods. One practical method involves the reaction of 2-lithiopyridine with commercially available esters to obtain 2-pyridyl ketones . This method is rapid, reliable, and cost-efficient, and it has been applied to the synthesis of a wide variety of 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 3-Methylbutyl 2-pyridyl ketone is characterized by the presence of a pyridyl group (a nitrogen-containing ring) and a ketone group (a carbonyl group with a carbon-oxygen double bond) attached to a 3-methylbutyl chain .Chemical Reactions Analysis
3-Methylbutyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) through coordination with pyridine nitrogens and azomethine nitrogens . The metal ions can have different coordination numbers, resulting in different geometries for the complexes .科学的研究の応用
Catalysis and Chemical Synthesis
- The ligand derived from 2-amino-2-(2-pyridyl)propane (a structural relative to 3-Methylbutyl 2-pyridyl ketone) activates ruthenium complexes for the catalytic hydrogenation of ketones, showcasing the potential of pyridyl-containing ligands in catalysis (Hadžović et al., 2007).
- Dinuclear lanthanide(III)/zinc(II) complexes with methyl 2-pyridyl ketone oxime display blue-green, ligand-based photoluminescence, highlighting the role of pyridyl ketones in developing luminescent materials (Anastasiadis et al., 2015).
Phase Behavior and Solubility
- The solubility of 3-acetylpyridine (methyl 3-pyridyl ketone) in supercritical carbon dioxide was studied, indicating its significance in flavor and fragrance applications, and demonstrating the impact of pyridyl ketones on phase behavior in supercritical fluids (Agustin et al., 2013).
Antimicrobial Activities
- Novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with distinct bridging ligands, including those derived from methyl 2-pyridyl ketone, have shown enhanced antimicrobial activity against various bacteria and fungi (Shaabani et al., 2013).
Molecular Magnet Properties
- Dinuclear cobalt(III)-dysprosium(III) 2-pyridyloximate complexes using methyl 2-pyridyl ketone oxime demonstrate single-molecule magnet (SMM) properties, contributing to the field of molecular magnets and their potential applications in information storage (Polyzou et al., 2017).
Biocatalysis
- Candida viswanathii has been used as a novel biocatalyst for the stereoselective reduction of heteroaryl methyl ketones, showcasing the utility of pyridyl ketones in enantioselective syntheses (Soni et al., 2005).
Structural Chemistry and Coordination Polymers
- The use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry led to novel dinuclear Zn(II)Ln(III) complexes, indicating the versatility of pyridyl ketones in forming complex structures with interesting photoluminescence properties (Anastasiadis et al., 2015).
将来の方向性
The future directions in the study of 3-Methylbutyl 2-pyridyl ketone could involve exploring its potential applications in medicine and other fields, given the known uses of pyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyl 2-pyridyl ketone | |
CAS RN |
95188-18-4 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




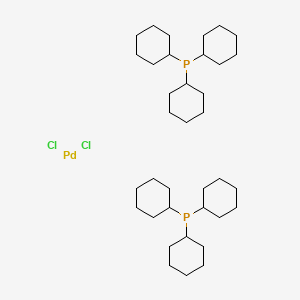
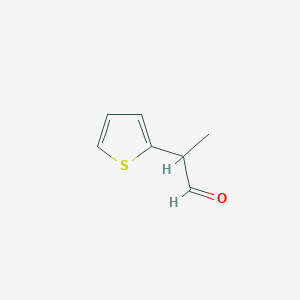
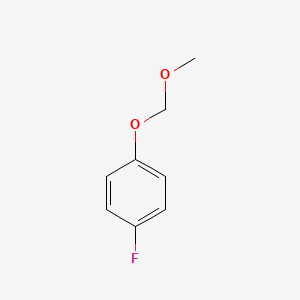
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
